
8-氟喹诺酮-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoroquinoline-4-carboxylic acid is an important chemical compound belonging to the class of quinoline-based synthetic molecules. It has a molecular formula of C10H6FNO2 .
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-Fluoroquinoline-4-carboxylic acid, has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 8-Fluoroquinoline-4-carboxylic acid consists of a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .
Chemical Reactions Analysis
The reactions of carboxylic acids, including 8-Fluoroquinoline-4-carboxylic acid, can be categorized into four principal classes . These include reactions involving the O-H bond (such as acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C-O bond), decarboxylation, and substitution on the R group .
Physical And Chemical Properties Analysis
Carboxylic acids, including 8-Fluoroquinoline-4-carboxylic acid, have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . They are organic compounds that incorporate a carboxyl functional group, CO2H .
科学研究应用
Anticancer Activity
8-Fluoroquinoline-4-carboxylic acid derivatives have shown significant anticancer activity . They have been tested for their effect on cellular viability against various carcinoma cell lines such as MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . Some compounds have proven to be more potent than doxorubicin, a commonly used anticancer drug .
Apoptotic DNA Fragmentation
These compounds have also been studied for their ability to cause apoptotic DNA fragmentation . This process is a part of programmed cell death, which is often defective in cancer cells. By inducing this process, these compounds can potentially help in the treatment of cancer .
Molecular Docking Studies
Molecular docking studies have been performed on these compounds to establish their probable mechanism of action . These studies have shown a good correlation between calculated interactions with the hTopoIIα (a target for anticancer drugs) and the observed IC50 values .
Antibacterial Activity
Some 8-substituted quinoline carboxylic acids, including 8-Fluoroquinoline-4-carboxylic acid, have shown antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Antifungal Activity
Quinoline compounds, including 8-Fluoroquinoline-4-carboxylic acid, have been found to have antifungal activities . This suggests their potential use in the treatment of fungal infections .
Antimalarial Activity
Quinoline and its derivatives have been known for their antimalarial activities . Given the structural similarity, 8-Fluoroquinoline-4-carboxylic acid could also potentially be used in the treatment of malaria .
未来方向
New quinazoline derivatives, including 8-Fluoroquinoline-4-carboxylic acid, have been designed based on the structural modification of reported inhibitors to enhance their selectivity toward Aurora A . This suggests potential future directions in the development of novel and selective Aurora A kinase inhibitory leads .
作用机制
Target of Action
The primary targets of 8-Fluoroquinoline-4-carboxylic acid are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, transcription, and repair in bacteria . By inhibiting these enzymes, 8-Fluoroquinoline-4-carboxylic acid disrupts critical cellular processes in bacteria .
Mode of Action
8-Fluoroquinoline-4-carboxylic acid interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of 8-Fluoroquinoline-4-carboxylic acid likely involves a two-step process: conversion of the topoisomerase-quinolone-DNA complex to an irreversible form, and generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The action of 8-Fluoroquinoline-4-carboxylic acid affects the biochemical pathway of DNA synthesis in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the supercoiling and relaxation of DNA, processes that are necessary for DNA replication and transcription . This disruption leads to the accumulation of DNA damage, breakage, and ultimately, bacterial cell death .
Pharmacokinetics
Fluoroquinolones, the class of compounds to which 8-fluoroquinoline-4-carboxylic acid belongs, are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted through the kidneys . The bioavailability of 8-Fluoroquinoline-4-carboxylic acid would be influenced by these properties.
Result of Action
The molecular and cellular effects of 8-Fluoroquinoline-4-carboxylic acid’s action primarily involve the disruption of DNA processes in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents DNA replication and transcription, leading to DNA damage and breakage . This results in the death of bacterial cells .
Action Environment
The action, efficacy, and stability of 8-Fluoroquinoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution in the body . Additionally, the presence of other substances, such as food or other drugs, can impact the compound’s metabolism and excretion
属性
IUPAC Name |
8-fluoroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQYQWOPXLPHDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2385968.png)
![8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2385970.png)
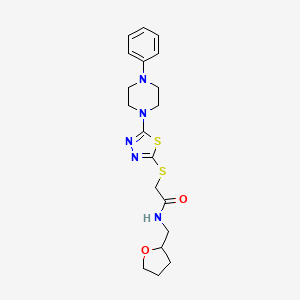
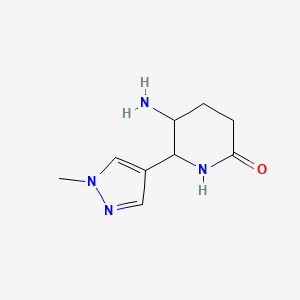
![2-(2-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2385973.png)
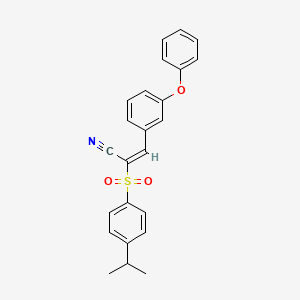
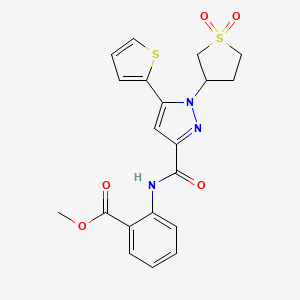
![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2385979.png)
![N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide](/img/structure/B2385980.png)

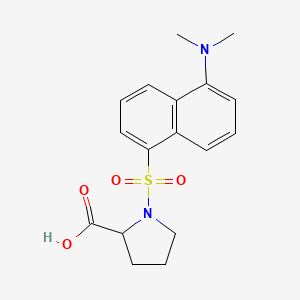
![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2385983.png)